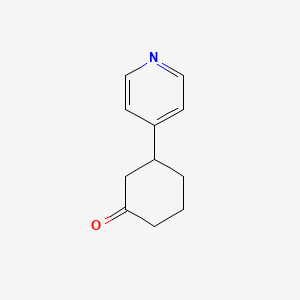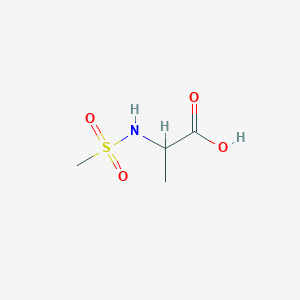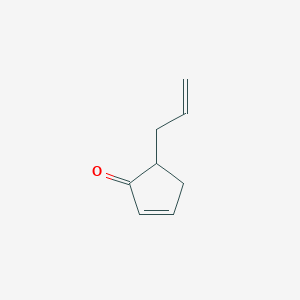
1-(メトキシアセチル)ピペラジン
説明
1-(Methoxyacetyl)piperazine is a heterocyclic organic compound . It has a molecular weight of 158.2 g/mol and a molecular formula of C7H14N2O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 1-(Methoxyacetyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Methoxyacetyl)piperazine includes a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 2-methoxy-1-piperazin-1-ylethanone .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用
ピペラジン誘導体の合成
1-(メトキシアセチル)ピペラジン: は、様々なピペラジン誘導体の合成における重要な中間体です。 これらの誘導体は、幅広い生物活性を持つことから、医薬品開発において非常に重要です . これらの誘導体の合成方法には、環化反応、ウギ反応、光触媒合成などがあり、潜在的な薬効を持つ化合物の創製に不可欠です .
創薬
ピペラジンとその誘導体、1-(メトキシアセチル)ピペラジンを含む、は、創薬における3番目に一般的な窒素複素環系です . これらは、抗不安薬、抗ウイルス薬、心臓保護薬、抗癌薬、抗うつ薬などの特性を持ついくつかのブロックバスター薬の重要な成分です . ピペラジンの構造的多様性は、薬物候補の薬理学的および薬物動態的プロファイルに不可欠です。
C–H官能基化
近年、ピペラジンのC–H官能基化における進歩により、官能基化されたピペラジンの合成のための新たな道が開かれました 1-(メトキシアセチル)ピペラジンは、このような官能基化プロセスにおける出発物質として使用でき、より多様で強力な医薬品の開発のための医化学研究において非常に重要です .
プロテインキナーゼ阻害
1-(メトキシアセチル)ピペラジンから合成されたピペラジン誘導体は、プロテインキナーゼ阻害剤としての活性を示しています . この用途は、プロテインキナーゼが細胞の増殖と増殖の調節における重要な標的であるため、癌療法の開発において重要です。
固相合成
この化合物は、固相合成法で使用されており、これはハイスループットスクリーニングのためのピペラジン誘導体ライブラリーを生成するのに効率的です . この技術は、新規な薬物候補を迅速かつ効果的に特定するのに役立ちます。
光触媒合成
1-(メトキシアセチル)ピペラジン: は、光触媒合成プロセスにも関与しています . この近代的な合成アプローチは環境に優しく、材料科学や創薬など、様々な分野で潜在的な用途を持つ、複雑なピペラジン誘導体の生成に使用できます。
作用機序
Target of Action
1-(Methoxyacetyl)piperazine is a derivative of piperazine, which is known to target GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, and by extension 1-(Methoxyacetyl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis leads to the loss of hold by the parasite .
Biochemical Pathways
Given its similarity to piperazine, it likely impacts pathways related toneuromuscular signaling due to its action on GABA receptors .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
The primary result of 1-(Methoxyacetyl)piperazine’s action is the paralysis of parasites , which allows for their easy removal or expulsion from the host body . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(Methoxyacetyl)piperazine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, 1-(Methoxyacetyl)piperazine may interact with GABA receptors, influencing neurotransmitter activity and potentially leading to muscle relaxation or paralysis .
Cellular Effects
The effects of 1-(Methoxyacetyl)piperazine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been found to induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This suggests that 1-(Methoxyacetyl)piperazine could have similar effects, potentially making it a candidate for anticancer research.
Molecular Mechanism
At the molecular level, 1-(Methoxyacetyl)piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as GABA receptors, leading to hyperpolarization of nerve endings and resulting in muscle relaxation . Additionally, it may inhibit acetylcholinesterase, disrupting neurotransmission and affecting muscle function . These interactions highlight the compound’s potential as a neuromodulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Methoxyacetyl)piperazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to 1-(Methoxyacetyl)piperazine in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(Methoxyacetyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as muscle relaxation or anticonvulsant activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of 1-(Methoxyacetyl)piperazine is essential for its potential therapeutic applications.
Metabolic Pathways
1-(Methoxyacetyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may affect the metabolism of succinic acid in ascarids, disrupting their energy management . Additionally, the compound’s interactions with acetylcholinesterase and GABA receptors suggest its involvement in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1-(Methoxyacetyl)piperazine within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects.
Subcellular Localization
1-(Methoxyacetyl)piperazine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its association with GABA receptors and acetylcholinesterase suggests its localization at synaptic junctions, where it can modulate neurotransmission .
特性
IUPAC Name |
2-methoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHKMZYEBWDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547449 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95550-06-4 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)







